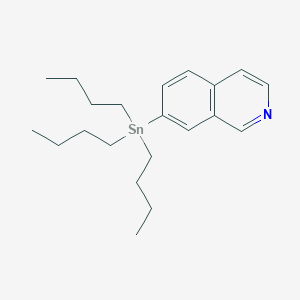

7-(Tributylstannyl)isoquinoline

描述

属性

IUPAC Name |

tributyl(isoquinolin-7-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1,3-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOVERCSHTXLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676719 | |

| Record name | 7-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161975-56-9 | |

| Record name | 7-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Role of Organostannanes in Transition Metal Catalyzed Cross Coupling Reactions

Organostannanes, or organotin compounds, are a class of organometallic reagents that play a fundamental role in the formation of carbon-carbon bonds, one of the most important transformations in organic synthesis. wikipedia.org Their significance is most prominently demonstrated in the context of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgresearchgate.net This reaction has become a powerful and widely used method for constructing complex organic molecules due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions required. wikipedia.org

The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.org The versatility of the Stille reaction allows for the coupling of a diverse range of organic partners, including aryl, vinyl, and alkyl groups. researchgate.net The tributylstannyl group is a commonly employed moiety in these reactions due to its favorable balance of reactivity and stability. wikipedia.org

Reductive Elimination:the Final Step Involves the Newly Formed Di Organic Palladium Ii Complex Undergoing Reductive Elimination to Form the New Carbon Carbon Bond of the Final Product and Regenerate the Pd 0 Catalyst. Dft Calculations Can Predict the Feasibility and Barrier Height for This Step.

| Reaction Step | Species | Description | Illustrative Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| - | Pd(0)L₂ + R-X | Initial Reactants | 0.0 |

| Oxidative Addition | TS₁ | Transition State for Oxidative Addition | +15.5 |

| - | R-Pd(II)L₂-X | Oxidative Addition Complex | -5.0 |

| Transmetalation | TS₂ | Transition State for Transmetalation | +19.2 |

| - | R-Pd(II)L₂-R' | Post-Transmetalation Complex | -8.0 |

| Reductive Elimination | TS₃ | Transition State for Reductive Elimination | +12.0 |

| - | R-R' + Pd(0)L₂ | Products and Regenerated Catalyst | -25.0 |

This table is illustrative, showing representative energy values for a generic palladium-catalyzed Stille coupling reaction pathway as determined by DFT calculations. TS denotes a transition state.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals in 7-(tributylstannyl)isoquinoline govern its behavior as a nucleophile in the Stille reaction.

HOMO Analysis: The HOMO of an organostannane like this compound is central to its reactivity. pku.edu.cn The tributylstannyl (-SnBu₃) group is a strong sigma (σ) electron-donating group. This has a profound effect on the electronic structure of the isoquinoline (B145761) ring. This electron donation raises the energy of the molecule's HOMO, making it a more effective nucleophile. rsc.org In the context of a Stille reaction, the interaction will be between this high-energy HOMO, which is primarily localized on the carbon atom bonded to the tin, and the LUMO of the palladium(II) complex during the transmetalation step.

LUMO Analysis: The LUMO of this compound is primarily associated with the π* system of the isoquinoline ring. The presence of the electronegative nitrogen atom in the ring lowers the energy of the LUMO compared to its carbocyclic analog, naphthalene. This makes the isoquinoline ring system itself susceptible to attack by strong nucleophiles at specific positions, although this reactivity is secondary to the C-Sn bond's role in cross-coupling.

Electron Density Distribution: A DFT calculation can generate an electron density map, which visualizes the distribution of electrons across the molecule. For this compound, this map would show a high electron density (a partial negative charge, δ-) on the C7 carbon atom attached to the tin atom. This polarization is a direct result of the electropositive nature of tin relative to carbon and the electron-donating effect of the tributyl groups. This calculated high electron density at C7 confirms its role as the nucleophilic center in the transmetalation step. Conversely, the map would show reduced electron density around the nitrogen atom (δ-) and on the adjacent carbon atoms, reflecting the electron-withdrawing nature of the heteroatom.

The combined insights from FMO theory and electron density analysis provide a clear, predictive model for the molecule's reactivity.

Advanced Applications of 7 Tributylstannyl Isoquinoline in Contemporary Organic Synthesis

Synthetic Building Block for Architecturally Complex Functionalized Isoquinoline (B145761) Derivatives

7-(Tributylstannyl)isoquinoline serves as a versatile precursor for the introduction of the isoquinoline moiety into a wide range of organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.orglibretexts.org This reaction's tolerance for a variety of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules. uwindsor.ca

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org The catalytic cycle typically proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The use of this compound allows for the regioselective formation of a carbon-carbon bond at the 7-position of the isoquinoline ring.

Table 1: Key Features of the Stille Coupling with this compound

| Feature | Description |

| Organotin Reagent | This compound |

| Coupling Partner | Organic halides (I, Br, Cl), triflates |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |

| Key Reaction Step | Transmetalation of the isoquinolyl group from tin to palladium |

| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

Access to Bioactive Isoquinoline Scaffolds through Modular Synthesis

The modular nature of the Stille coupling allows for the synthesis of diverse libraries of isoquinoline derivatives for biological screening. nih.govnih.gov By varying the coupling partner, a multitude of substituents can be introduced at the 7-position, leading to compounds with a range of pharmacological activities, including potential antitumor and antimicrobial properties. nih.govnih.gov For instance, coupling with various aryl halides can generate 7-arylisoquinolines, a scaffold present in numerous bioactive molecules. nih.gov

Table 2: Examples of Bioactive Scaffolds Synthesized Using Isoquinoline Building Blocks

| Scaffold Type | Potential Biological Activity |

| 7-Arylisoquinolines | Antitumor, Antimicrobial |

| 7-Alkynylisoquinolines | Enzyme inhibition |

| 7-Heteroarylisoquinolines | Receptor binding |

Preparation of Radiopharmaceutical Precursors for Diagnostic and Research Purposes

The Stille coupling with this compound is also a valuable tool in the synthesis of precursors for radiopharmaceuticals used in Positron Emission Tomography (PET). frontiersin.org The introduction of a radiolabel, such as fluorine-18, can be achieved by coupling the stannane (B1208499) with a suitable radiolabeled precursor. researchgate.netiaea.org These radiolabeled isoquinoline derivatives can then be used to study biological processes and for diagnostic imaging. frontiersin.orgiaea.org The synthesis of these precursors requires high efficiency and regioselectivity to ensure the final radiopharmaceutical is of sufficient purity and specific activity for clinical use. frontiersin.org

Construction of Fused and Annulated Heterocyclic Systems

Beyond simple functionalization, this compound is instrumental in the construction of more complex, multi-heterocyclic frameworks where the isoquinoline ring is fused or annulated to other heterocyclic systems. rsc.orgresearchgate.net These intricate structures are often found in natural products and possess unique biological properties.

Synthesis of Pyrrolo[2,1-a]isoquinolines and Related Bridged Systems

The pyrrolo[2,1-a]isoquinoline (B1256269) core is a recurring motif in a number of bioactive natural products. rsc.org Methodologies for constructing this framework often involve the formation of a key bond between a pyrrole (B145914) and an isoquinoline moiety. While direct coupling strategies exist, the use of a pre-functionalized isoquinoline like this compound can offer a convergent and flexible approach. For example, a Stille coupling could be envisioned between this compound and a suitably functionalized pyrrole derivative to forge a critical carbon-carbon bond, which could then be followed by cyclization to form the fused system.

Applications in the Assembly of Multi-Heterocyclic Frameworks

The versatility of this compound extends to the assembly of even more complex multi-heterocyclic frameworks. rsc.orgresearchgate.net Through sequential cross-coupling reactions, the isoquinoline unit can be incorporated into larger, more elaborate structures. For instance, a molecule containing two different leaving groups could undergo selective Stille couplings, first with this compound and then with another organostannane, to build a complex, non-symmetrical multi-heterocyclic system. rsc.org This step-wise approach allows for precise control over the final architecture of the molecule.

In Depth Mechanistic and Computational Investigations of Stannylisoquinoline Reactivity

Detailed Mechanistic Studies of Transition-Metal-Catalyzed Cross-Couplings

The premier application of 7-(tributylstannyl)isoquinoline in synthesis is the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds. organic-chemistry.org This reaction couples the isoquinoline (B145761) moiety with various organic electrophiles, typically under the catalysis of a palladium complex. wikipedia.org Extensive studies have been dedicated to unraveling the intricate mechanism of this transformation. wikipedia.org

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.org The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgvaia.com

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (R-X) to the active 14-electron Pd(0) catalyst, forming a 16-electron square planar Pd(II) intermediate. youtube.com This step involves the insertion of the palladium atom into the carbon-halide bond. wikipedia.org

Transmetalation : The newly formed Pd(II) complex then reacts with the organostannane reagent, in this case, this compound. In this step, the isoquinoline group is transferred from the tin atom to the palladium center, while the halide from the palladium is transferred to the tin, generating a new diorganopalladium(II) complex and a tributyltin halide byproduct. wikipedia.org For many Stille couplings, the transmetalation step is considered the rate-determining step (RDS) of the entire catalytic cycle. wikipedia.orgvaia.com

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the isoquinoline from the stannane (B1208499) and the R-group from the organic halide) couple and are expelled from the palladium center, forming the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium complex. wikipedia.org

Table 1: The Stille Catalytic Cycle for the Reaction of this compound

| Step | Reactants | Process | Product(s) |

| 1. Oxidative Addition | Pd(0) Catalyst, Organic Halide (R-X) | Palladium inserts into the R-X bond. | R-Pd(II)-X Complex |

| 2. Transmetalation (RDS) | R-Pd(II)-X, this compound | Isoquinoline group is transferred to palladium; halide is transferred to tin. | (Isoquinolyl)-Pd(II)-R, Tributyltin Halide |

| 3. Reductive Elimination | (Isoquinolyl)-Pd(II)-R | C-C bond forms between the isoquinoline and R groups. | 7-R-Isoquinoline, Pd(0) Catalyst |

The tributylstannyl group (Bu₃Sn-) is not merely a spectator; it plays a critical role in the Stille reaction. While oxidative addition primarily involves the organic halide and the palladium catalyst, the stannyl (B1234572) moiety is the central player in the crucial transmetalation step. wikipedia.org The organostannane functions as the nucleophilic partner, delivering the isoquinoline group to the electrophilic palladium(II) center formed after oxidative addition. organic-chemistry.org

The efficiency of the transmetalation step is influenced by the nature of the groups on the tin atom. The transfer rate of organic groups from tin generally follows the order: alkynyl > vinyl > aryl > allyl > alkyl. wikipedia.org Therefore, the isoquinolyl group (an aryl derivative) is transferred effectively. The mechanism of transmetalation can be complex, potentially proceeding through an "open" pathway with a charged intermediate or a "cyclic" pathway with a neutral, concerted transition state, depending on the substrates and reaction conditions. wikipedia.org

Analysis of Radical Propagation and Termination Pathways

While many palladium-catalyzed cross-couplings are understood to proceed via two-electron, concerted steps, the possibility of one-electron pathways involving radical intermediates cannot be discounted, especially with organotin reagents. Tributyltin compounds, particularly tributyltin hydride, are well-known to participate in radical chain reactions. libretexts.orglibretexts.org

A radical mechanism typically involves three distinct phases: initiation, propagation, and termination. libretexts.orgwikipedia.org

Initiation: The reaction begins with the formation of a radical species, often facilitated by a radical initiator like AIBN (azobisisobutyronitrile). youtube.comwikipedia.org In the context of tributyltin compounds, this would generate a tributyltin radical (Bu₃Sn•). libretexts.orglibretexts.org

Propagation: This phase consists of a series of chain-carrying steps where a radical reacts with a non-radical molecule to form a product and a new radical, which continues the chain. libretexts.orgwikipedia.org This is the productive part of the cycle where the desired chemical transformation occurs. libretexts.org

Termination: The chain reaction ceases when two radical species combine, resulting in a non-radical product. wikipedia.org This is generally an unproductive pathway that consumes radicals. libretexts.org

Should a reaction involving this compound proceed via a radical pathway, the direct observation of the transient radical intermediates would be crucial for mechanistic validation. Electron Spin Resonance (ESR) spectroscopy is the most powerful technique for this purpose. ESR spectroscopy specifically detects species with unpaired electrons, such as radicals. By analyzing the resulting spectrum (g-values and hyperfine coupling constants), one can identify the structure of the radical species and gain insight into the electron's localization.

When direct observation of intermediates is not feasible, indirect methods such as kinetic isotope effect (KIE) studies and Hammett plots provide invaluable mechanistic information. wikipedia.orgwikipedia.org

The Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium). wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu A secondary KIE can provide information about changes in hybridization at a particular center during the RDS. wikipedia.orglibretexts.org By strategically placing isotopes within the this compound molecule or its coupling partner, one could probe which bonds are undergoing changes in the slowest step of the reaction, helping to distinguish between proposed mechanisms. princeton.edu

A Hammett plot is another tool used to study reaction mechanisms by correlating reaction rates with the electronic properties of substituents. wikipedia.orglibretexts.org To analyze the Stille coupling of this compound, one would react it with a series of para-substituted aryl halides (p-X-C₆H₄-I) and measure the rate constant for each reaction. youtube.com Plotting the logarithm of the relative rate constants (log(kₓ/k₀)) against the Hammett substituent constant (σ) for each group X yields a straight line with a slope known as the reaction constant (ρ, rho). rsc.orgic.ac.uk

A positive ρ value indicates that a negative charge is building up (or a positive charge is disappearing) in the transition state of the rate-determining step, meaning the reaction is accelerated by electron-withdrawing groups. rsc.org

A negative ρ value implies that a positive charge is building up (or a negative charge is disappearing), and the reaction is accelerated by electron-donating groups. youtube.com

The sign and magnitude of ρ provide critical information about the charge distribution in the transition state of the reaction's slowest step. libretexts.org

Table 2: Illustrative Data for a Hypothetical Hammett Analysis

| Substituent (X) on Aryl Iodide | Hammett Constant (σₚ) | Hypothetical Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 1.86 | 0.27 |

| -NO₂ | 0.78 | 8.51 | 0.93 |

Theoretical and Computational Chemistry for Understanding Electronic Structure and Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating reaction mechanisms and predicting the reactivity of molecules like this compound. rsc.orgnih.gov These approaches allow for the simulation of molecular structures, electronic properties, and reaction energy profiles that may be difficult to probe experimentally. rsc.org

A computational study of this compound would provide deep insights into its intrinsic properties. Key parameters that can be calculated include:

Molecular Geometry: Optimization of the ground-state geometry provides accurate bond lengths and angles.

Electronic Structure: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction.

By modeling the interaction of this compound with a palladium catalyst, computational chemistry can help rationalize reaction outcomes and guide the development of more efficient catalytic systems.

Table 3: Representative Parameters from a DFT Study

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isoquinoline | -6.58 | -1.25 | 5.33 |

| This compound | -6.15 | -1.10 | 5.05 |

| Benzene | -9.24 | -1.15 | 8.09 |

(Note: Values are illustrative and represent typical data obtained from DFT calculations, not specific experimental results for these exact compounds.)

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organometallic chemistry. For a compound like this compound, DFT calculations are primarily used to model its participation in the catalytic cycle of the Stille cross-coupling reaction, which is its most significant application. This reaction typically involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst.

The catalytic cycle of the Stille reaction involves three principal steps: oxidative addition, transmetalation, and reductive elimination. DFT allows chemists to compute the Gibbs free energy (ΔG) of each reactant, intermediate, transition state, and product throughout this cycle. By mapping these energy changes, a detailed reaction profile can be constructed, revealing the rate-determining step and providing insights into the factors that control reaction efficiency and selectivity. polito.it

Advanced Analytical and Spectroscopic Characterization of 7 Tributylstannyl Isoquinoline and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of molecules like 7-(tributylstannyl)isoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H, ¹³C, and ¹¹⁹Sn NMR for Connectivity and Stereochemical Assignments

A comprehensive NMR analysis begins with one-dimensional spectra of proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn) nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic protons of the isoquinoline (B145761) ring and the aliphatic protons of the tributyl groups would exhibit characteristic signals. The protons on the isoquinoline core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the butyl chains will be in the upfield region (δ 0.8-1.6 ppm). The coupling patterns between adjacent protons help to establish their relative positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the isoquinoline carbons would be in the aromatic region (δ 120-155 ppm), while the butyl carbons would be found at higher field strengths. The carbon directly attached to the tin atom would show a characteristic chemical shift influenced by the metal.

¹¹⁹Sn NMR: As tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied, ¹¹⁹Sn NMR is a crucial technique for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. This provides direct insight into the electronic environment of the tin center. For a tetracoordinate tin in this compound, the chemical shift would fall within a characteristic range for tetraorganostannanes. Furthermore, coupling between ¹¹⁹Sn and nearby ¹H and ¹³C nuclei (J-coupling) can be observed in the respective spectra, providing definitive evidence for the Sn-C bond and helping to assign specific signals.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity/Coupling | Assignment |

| ¹H | 7.0 - 9.0 | d, dd, s | Isoquinoline Ring Protons |

| ¹H | 0.8 - 1.6 | t, m, t | Tributyl Group Protons |

| ¹³C | 120 - 155 | s, d | Isoquinoline Ring Carbons |

| ¹³C | 10 - 30 | s, t | Tributyl Group Carbons |

| ¹¹⁹Sn | -50 - +50 | s | Sn(Bu)₃ |

Note: The table presents predicted values based on known data for similar structures. Actual experimental values are required for definitive assignment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei through bonds or space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the isoquinoline ring and along the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C nuclei (typically over two to four bonds). It is particularly valuable for connecting the tributylstannyl group to the isoquinoline core by showing correlations between the butyl protons and the isoquinoline carbons, and vice-versa. It also helps in assigning quaternary carbons that are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. The characteristic isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a clear signature in the mass spectrum, further confirming the presence of the element.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely show the loss of butyl groups and potentially the cleavage of the C-Sn bond, yielding fragments corresponding to the isoquinoline cation and various tributyltin species.

Interactive Data Table: Expected HRMS Fragmentation of this compound

| Fragment Ion | Molecular Formula | Description |

| [M]+ | C₂₁H₃₃NSn | Molecular Ion |

| [M-C₄H₉]+ | C₁₇H₂₄NSn | Loss of one butyl radical |

| [M-2C₄H₉]+ | C₁₃H₁₅NSn | Loss of two butyl radicals |

| [M-3C₄H₉]+ | C₉H₆NSn | Loss of three butyl radicals |

| [C₉H₇N]+ | C₉H₇N | Isoquinoline cation |

| [Sn(C₄H₉)₃]+ | C₁₂H₂₇Sn | Tributyltin cation |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For this compound, this would definitively confirm the connectivity of the tributylstannyl group to the 7-position of the isoquinoline ring and reveal the conformation of the butyl chains and the packing of the molecules in the crystal.

Other Advanced Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a sample of this compound, other analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. A validated HPLC method can be used to determine the purity of this compound by separating it from any starting materials, byproducts, or degradation products.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a mass spectrometer (GC-MS), is another effective method for purity assessment.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic isoquinoline and the aliphatic butyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoquinoline core would exhibit characteristic absorption maxima in the UV region.

By combining the data from these complementary analytical techniques, a comprehensive and unambiguous structural characterization of this compound and its transformation products can be achieved, which is crucial for its further study and application in various fields of chemistry.

Conclusion and Outlook for Future Research on 7 Tributylstannyl Isoquinoline

Synopsis of Current Achievements and Challenges in Stannylisoquinoline Chemistry

The primary achievement in the chemistry of 7-(tributylstannyl)isoquinoline lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This methodology has enabled the efficient formation of carbon-carbon bonds, allowing for the introduction of a wide array of substituents at the 7-position of the isoquinoline (B145761) nucleus, a core structure found in numerous natural products and pharmacologically active compounds. The stability and functional group tolerance of organostannanes like this compound have made them valuable reagents in complex molecule synthesis.

However, the field is not without its challenges. A significant drawback is the relatively low reactivity of some organostannanes, which can necessitate harsh reaction conditions such as high temperatures (up to 100°C). These conditions can limit the substrate scope, particularly for thermally sensitive molecules, and can lead to undesired side reactions. The transmetalation step in the Stille catalytic cycle is often the rate-determining step, and accelerating this process remains a key challenge. Furthermore, a major and persistent challenge is the toxicity and the difficulty in removing stoichiometric tin byproducts from the desired products, which complicates purification and limits the application of these reagents in pharmaceutical and materials science contexts.

| Aspect | Achievements | Challenges |

| Reactivity | Versatile in Stille cross-coupling reactions for C-C bond formation. | Low reactivity requiring harsh conditions (high temperatures). |

| Scope | Good functional group tolerance. | Limited by thermal stability of substrates. |

| Mechanism | Well-established catalytic cycle. | Slow, rate-limiting transmetalation step. |

| Purification | Stable and easy to handle reagents. | Difficulty in removing toxic tin byproducts. |

Emerging Methodologies for Green and Sustainable Organostannane Synthesis

Addressing the environmental and safety concerns associated with organotin chemistry is a critical area of current research. The development of "green" and sustainable synthetic methods for organostannanes, including this compound, is paramount for the future viability of this chemistry.

Several promising strategies are emerging:

Catalytic Synthesis: Moving away from stoichiometric organometallic reagents like Grignard or organolithium compounds for the synthesis of organostannanes is a key goal. Research into catalytic methods, where a sub-stoichiometric amount of a catalyst can generate the desired organotin compound from more benign precursors, is gaining traction.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. By performing reactions in small, continuous-flow reactors, heat and mass transfer can be precisely controlled, allowing for the safe use of highly reactive intermediates and minimizing waste. This technology is well-suited for organometallic reactions that are often highly exothermic.

Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as ball milling, to induce chemical reactions. Mechanochemistry can lead to faster reaction times, higher yields, and access to products that are not obtainable through traditional solution-based methods. For organotin synthesis, this could eliminate the need for large volumes of volatile and often toxic organic solvents.

Solvent-Free and Water-Based Reactions: The development of synthetic protocols that operate without a solvent or in water represents a significant step towards greener chemistry. While challenging for organometallic reagents, which are often water-sensitive, research in this area is ongoing and could dramatically reduce the environmental footprint of organostannane synthesis.

Untapped Potential in Novel Reactivity and Cascade Transformations

While the Stille coupling is the most well-established reaction for this compound, its synthetic potential is far from exhausted. Future research is likely to focus on unlocking new modes of reactivity and developing elegant cascade transformations.

Multicomponent Reactions (MCRs): The isoquinoline scaffold is a common feature in biologically active molecules, and MCRs offer an efficient way to build molecular complexity in a single step. Designing novel MCRs that incorporate this compound as a key component could provide rapid access to diverse libraries of complex isoquinoline derivatives. For instance, a reaction could be envisioned where the stannane (B1208499) participates in a coupling reaction, followed by an in-situ cyclization or condensation with other reaction partners.

Cascade Reactions: A promising area of exploration is the design of cascade or tandem reactions that leverage the unique reactivity of the stannyl (B1234572) group. A sequence could be initiated by a standard cross-coupling at the 7-position, with the resulting product poised to undergo a subsequent intramolecular reaction, such as a cyclization, rearrangement, or another bond-forming event. This approach would significantly increase synthetic efficiency by constructing multiple bonds and stereocenters in a single operation.

Tin-Specific Transformations: Beyond palladium catalysis, the inherent reactivity of the tin-carbon bond could be exploited in other types of transformations. This might include transmetalation to other metals to open up different cross-coupling pathways or radical reactions initiated at the C-Sn bond. Exploring these less-common reactions could reveal new and valuable synthetic strategies. The formation of organocopper species from organostannanes, for example, opens up possibilities for copper-only promoted cross-coupling reactions.

Future Directions in the Development of New Synthetic Reagents and Strategies

The development of new reagents and overarching synthetic strategies based on this compound will be a driving force in advancing its utility.

Next-Generation Stannanes: A key future direction will be the design of "second-generation" stannane reagents with improved properties. This could involve modifying the alkyl groups on the tin atom to reduce toxicity and facilitate byproduct removal, without compromising reactivity. The development of solid-supported or polymer-bound stannylisoquinoline reagents could also simplify purification by allowing for easy filtration to remove the tin species after the reaction.

Catalytic Tin Reactions: A highly ambitious but potentially transformative goal is the development of reactions that are catalytic in tin. Such a process would dramatically improve the atom economy and sustainability of these couplings, as only a substoichiometric amount of the tin reagent would be required. This would represent a major breakthrough in organotin chemistry.

Strategic Use in Target-Oriented Synthesis: As our understanding of the reactivity of this compound grows, so too will its strategic application in the total synthesis of complex natural products and medicinal agents. Its ability to serve as a robust building block for the late-stage functionalization of complex scaffolds makes it an attractive tool for medicinal chemists looking to rapidly generate analogues of lead compounds for structure-activity relationship studies.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing a tributylstannyl group at the 7-position of isoquinoline?

- Methodological Answer : The synthesis typically involves direct stannylation via lithiation followed by quenching with tributyltin chloride. For example, analogous methods for introducing substituents on isoquinoline rings (e.g., 6-NH₂ or 6-CN groups) highlight the importance of position-specific optimization, as substituents significantly influence reaction yields and electronic properties . Precursor cyclization or transition-metal-catalyzed cross-coupling (e.g., Stille coupling) may also be adapted, with reaction conditions (solvent, temperature, catalyst) tailored to minimize steric hindrance at the 7-position .

Q. How is the structural characterization of 7-(Tributylstannyl)isoquinoline validated?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the stannyl group's integration and isoquinoline backbone.

- Mass Spectrometry (HRMS) : For molecular weight verification.

- X-ray Crystallography : Resolves steric and electronic effects of the 7-substituent (as demonstrated for 8-(Tributylstannyl)isoquinoline in structural studies) .

- Comparative Analysis : Cross-referencing with PubChem data for analogous compounds (e.g., 7-Chloroisoquinoline-3-carboxylic acid) ensures consistency in spectral interpretation .

Q. What role does this compound play in organic synthesis?

- Methodological Answer : It serves as a critical intermediate in Stille cross-coupling reactions, enabling carbon-carbon bond formation for complex molecule synthesis (e.g., pharmaceuticals, polymers). The tributylstannyl group acts as a "transferable" moiety, with reactivity influenced by the isoquinoline ring’s electron density .

Advanced Research Questions

Q. How do electronic effects of the 7-tributylstannyl substituent modulate isoquinoline’s reactivity in cross-coupling?

- Methodological Answer : Substituent position and electronic nature (e.g., electron-donating/withdrawing) significantly impact reduction potentials and catalytic efficiency. For example, 6-NH₂-substituted isoquinolines exhibit higher yields (64%) in borylation compared to 6-CN (32%) due to enhanced electron density . Computational modeling (DFT) can predict analogous effects for the 7-position, guiding ligand design for improved Stille coupling efficiency .

Q. How can contradictory catalytic efficiency data be resolved when using this compound in diverse reaction systems?

- Methodological Answer : Systematic approaches include:

- Parameter Optimization : Varying catalysts (e.g., Pd⁰ vs. Pd²⁺), ligands (e.g., PPh₃ vs. AsPh₃), and solvents (polar vs. nonpolar).

- Kinetic Studies : Monitoring reaction progress via GC-MS or in situ NMR to identify rate-limiting steps.

- Computational Validation : Using density functional theory (DFT) to model transition states and electronic interactions, as demonstrated in photocatalyst studies .

Q. What computational tools predict optimal reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- DFT Calculations : Evaluate steric/electronic effects of substituents on reaction pathways.

- Machine Learning : Train models on datasets of isoquinoline derivatives (e.g., reduction potentials, yields) to forecast synthetic outcomes.

- Crystal Structure Prediction (CSP) : Anticipate solid-state packing effects, which influence solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。